Sulfapyridine's DHPS Inhibition Potency (IC50 = 0.18 μM) as a Basis for Comparative Antibacterial Efficacy
Sulfapyridine demonstrates potent inhibition of recombinant Pneumocystis carinii dihydropteroate synthetase (DHPS) with an IC50 of 0.18 μM . This enzyme target, essential for folate biosynthesis, is shared by other sulfonamides. However, quantitative head-to-head inhibition data against this specific recombinant DHPS for direct comparators like sulfamethoxazole are not available within the validated sources, precluding a direct potency ranking. This data point establishes a verifiable baseline for in vitro antibacterial mechanism studies.
| Evidence Dimension | Inhibition of recombinant P. carinii DHPS |
|---|---|
| Target Compound Data | IC50 = 0.18 μM |
| Comparator Or Baseline | Other sulfonamides (no direct comparator data available for this specific assay system in authorized sources) |
| Quantified Difference | Not calculable due to absence of direct comparator data |
| Conditions | Recombinant enzyme assay; specific P. carinii DHPS inhibition |
Why This Matters
This quantifies sulfapyridine's intrinsic biochemical potency against a validated sulfonamide target, serving as a critical selection criterion for researchers developing in vitro antibacterial assays that require a benchmarked inhibitor.
